molecular formula C7H12N2 B3023096 4-Methylpiperidine-4-carbonitrile CAS No. 948988-53-2

4-Methylpiperidine-4-carbonitrile

Cat. No.: B3023096
CAS No.: 948988-53-2
M. Wt: 124.18 g/mol
InChI Key: VIXYONLJAGTTOD-UHFFFAOYSA-N
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Description

Significance of Piperidine-4-carbonitrile Scaffolds in Contemporary Organic Synthesis

The piperidine (B6355638) ring is a fundamental heterocyclic system and a cornerstone in the development of pharmaceuticals. researchgate.net Piperidine-containing compounds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.net Their derivatives have found applications as anticancer, antiviral, antimalarial, antimicrobial, anti-inflammatory, and anti-Alzheimer agents. researchgate.netajchem-a.com The six-membered ring structure of piperidine provides a versatile scaffold that allows for enhanced binding interactions and conformational flexibility, which are crucial for drug design. researchgate.net

The functionalization of the piperidine ring can lead to a variety of derivatives, including spiropiperidines. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines is a significant focus in modern organic chemistry. ajchem-a.comnih.gov The versatility of the piperidine scaffold is further enhanced by the introduction of a carbonitrile (cyanide) group at the 4-position. The cyano group is a valuable functional group in organic synthesis, serving as a precursor to other functionalities such as carboxylic acids, amines, and amides. In the context of drug discovery, the nitrile group can also act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. The gem-disubstituted pattern, as seen in 4-Methylpiperidine-4-carbonitrile where both a methyl and a nitrile group are attached to the same carbon, can impart specific conformational constraints on the piperidine ring, which can be advantageous for optimizing ligand-receptor interactions.

Historical Trajectory and Evolution of Research on Piperidine Derivatives

The history of piperidine research dates back to the mid-19th century. The Scottish chemist Thomas Anderson first reported on piperidine in 1850, followed independently by the French chemist Auguste Cahours in 1852, who gave the compound its name. wikipedia.org Both chemists isolated piperidine by reacting piperine, the compound responsible for the pungency of black pepper, with nitric acid. wikipedia.org The name "piperidine" itself is derived from the Latin word for pepper, Piper. wikipedia.org

The piperidine structural motif is prevalent in numerous naturally occurring alkaloids, which have been a subject of research for centuries. wikipedia.org Notable examples include coniine, the toxic alkaloid from poison hemlock, the fire ant toxin solenopsin, the nicotine (B1678760) analog anabasine (B190304) found in tree tobacco, and lobeline (B1674988) from Indian tobacco. wikipedia.orgnih.gov The C-19 norditerpenoid alkaloid aconitine, first discovered in 1833, also contains a piperidine ring. nih.gov

The synthesis of piperidine derivatives has evolved significantly over time. Industrially, the primary method for producing piperidine is the hydrogenation of pyridine (B92270). wikipedia.orgdtic.mil Early synthetic methods also included the reduction of pyridine using sodium in ethanol. dtic.mil Over the decades, a vast array of synthetic strategies has been developed to create substituted piperidines with high levels of control over their stereochemistry. These methods include hydrogenation and reduction of pyridine precursors, various forms of intramolecular cyclization (such as alkene cyclization and radical-mediated amine cyclization), and multicomponent reactions. nih.gov The development of catalytic systems, including those based on gold, palladium, and iron, has enabled more efficient and selective syntheses of complex piperidine structures. nih.gov This continuous evolution of synthetic methodologies has been crucial for exploring the vast chemical space of piperidine derivatives and their potential applications in medicine and other fields. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-7(6-8)2-4-9-5-3-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIXYONLJAGTTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609451
Record name 4-Methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948988-53-2
Record name 4-Methylpiperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Methylpiperidine 4 Carbonitrile

Convergent and Divergent Synthesis Strategies for the Piperidine (B6355638) Core

The construction of the piperidine ring system is central to the synthesis of 4-Methylpiperidine-4-carbonitrile. Both convergent and divergent strategies are employed, utilizing a range of chemical transformations to build the heterocyclic core with the desired substitution pattern.

Reductive Amination Approaches for Piperidine Ring Formation

Reductive amination is a powerful and widely used method for forming C-N bonds and is a cornerstone in the synthesis of piperidines. researchgate.netlibretexts.org This reaction typically involves the condensation of a dicarbonyl compound or a keto-aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding piperidine. libretexts.org A key advantage is the ability to perform the reaction in a single step with a variety of reducing agents. researchgate.net

One common approach involves the reaction of a 1,5-dicarbonyl compound with ammonia (B1221849) or a primary amine, followed by reduction. The choice of reducing agent is critical and can range from catalytic hydrogenation (e.g., H₂/Pd/C) to hydride reagents like sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or the milder sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). researchgate.netlibretexts.orgnih.gov For instance, a 1,5-keto-aldehyde can undergo a double reductive amination sequence with a primary amine in the presence of NaBH(OAc)₃ to yield the corresponding piperidine. nih.gov Another pathway involves the reaction of 4-piperidone (B1582916) with methylamine (B109427) to form an imine, which is then reduced to yield 4-(methylamino)piperidine.

Reagent ClassSpecific ExamplesApplication
Catalytic HydrogenationH₂, Pd/C; H₂, Raney NickelReduction of imine intermediates formed from ketones/aldehydes and amines.
Hydride ReagentsNaBH₄, NaBH₃CN, NaBH(OAc)₃In situ reduction of imines/enamines in one-pot reactions. researchgate.netnih.gov
Transfer HydrogenationAmmonium (B1175870) formate, RuCl₃Reduction of pyridine (B92270) precursors to piperidines. organic-chemistry.org

Intramolecular Cyclization Pathways for Piperidine Construction

Intramolecular cyclization reactions provide a robust strategy for forming the piperidine ring by creating a C-N or C-C bond within a suitably functionalized acyclic precursor. These methods often offer excellent control over regioselectivity and stereoselectivity.

One prominent pathway is the intramolecular hydroamination of alkenes, where an amine attacks a double bond within the same molecule, often catalyzed by transition metals. organic-chemistry.org Another powerful approach is the intramolecular aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system. nih.gov This method has been used to generate various substituted piperidines with high diastereoselectivity. nih.gov Furthermore, the cyclization of δ-amino carbonyl compounds can form Δ¹-piperideine intermediates, which can be subsequently reduced or further functionalized. rsc.org Prince-type cyclizations of homoallylic amines with aldehydes also yield substituted piperidines. youtube.com For example, an enantiomerically pure homoallylic amine can react with butanal with high diastereoselectivity to form a 4-hydroxypiperidine (B117109) derivative. youtube.com

Multi-component Reactions in the Synthesis of Substituted Piperidines

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer significant advantages in terms of efficiency and molecular diversity. rsc.org A notable example is the three-component Mannich-type reaction. Inspired by biosynthesis, a strategy has been developed using a functionalized dienolate, an aldehyde, and an amine to assemble polyfunctional piperidines stereoselectively. rsc.org This approach mimics the natural synthesis of piperidine alkaloids from L-lysine, which proceeds through a Δ¹-piperideine intermediate. rsc.org This method allows for the rapid construction of complex piperidine cores from simple starting materials.

Enantioselective and Diastereoselective Synthesis of this compound

Achieving stereochemical control is crucial in modern drug discovery, as different stereoisomers of a molecule can exhibit vastly different biological activities. researchgate.net The synthesis of enantiomerically pure or diastereomerically enriched this compound relies on advanced asymmetric techniques.

Chiral Auxiliaries and Catalysis in Stereocontrolled Synthesis

The use of chiral auxiliaries is a classic and effective strategy for inducing stereoselectivity. A chiral auxiliary is temporarily incorporated into a substrate, directs a stereoselective transformation, and is then removed. For instance, (R)-1-phenylethylamine has been employed as a chiral auxiliary in the reductive amination of a 3-piperidone-4-carboxylic acid ethyl ester derivative to induce the formation of two chiral centers. google.com Similarly, D-arabinopyranosylamine has served as a chiral auxiliary in domino Mannich–Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com In some cases, organometallic complexes, such as an η⁴-dienetricarbonyliron complex, can function as powerful chiral auxiliaries, exerting complete stereocontrol over cyclization reactions. nih.gov

Asymmetric catalysis, employing chiral catalysts to favor the formation of one enantiomer over another, is a highly efficient alternative. Chiral ligands combined with metal catalysts, such as rhodium or nickel, have been successfully used in the enantioselective synthesis of piperidines through reactions like intramolecular hydroalkenylation. nih.govorganic-chemistry.org Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, are also emerging as a powerful tool for producing chiral piperidines. nih.gov

StrategyExampleKey Transformation
Chiral Auxiliary(R)-1-phenylethylamineAsymmetric reductive amination to set two stereocenters. google.com
Chiral AuxiliaryD-arabinopyranosylamineDiastereoselective domino Mannich–Michael reaction. cdnsciencepub.com
Asymmetric CatalysisChiral Rhodium ComplexEnantioselective arylation of N-tosylaldimines. organic-chemistry.org
Asymmetric CatalysisChiral Nickel ComplexEnantioselective intramolecular hydroalkenylation. organic-chemistry.org
Chemo-enzymaticEne-reductases (EREDs)Asymmetric reduction of pyridinium (B92312) intermediates. nih.gov

Resolution Techniques for Chiral this compound Intermediates

Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization due to their different physical properties.

A common approach for resolving chiral piperidine carboxylic acids is the use of chiral organic acids or bases. For example, intermediates such as (±)-4-methyl-2-piperidinecarboxylic acid can be resolved using chiral acids like D-mandelic acid or tartaric acid. google.com The diastereomeric salts formed exhibit different solubilities, allowing for their separation by fractional crystallization. google.com After separation, the resolving agent is removed to yield the enantiomerically pure piperidine derivative. Kinetic resolution, where one enantiomer of a racemate reacts faster with a chiral catalyst or reagent, is another viable method. This has been explored for producing enantiomerically pure 4-(methylamino)piperidine derivatives through processes like asymmetric deprotonation.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry to the synthesis of this compound focuses on minimizing hazardous waste, reducing energy consumption, and utilizing safer reagents and reaction conditions. researchgate.net Key areas of development include the use of alternative solvents, the design of efficient and recyclable catalysts, and the optimization of reaction pathways to maximize atom economy.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. Advancements in green chemistry have led to protocols that utilize water as a solvent or eliminate solvents entirely, significantly improving the environmental profile of the synthesis.

Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Strecker reaction for α-aminonitrile synthesis can be effectively performed in aqueous media. nih.gov For the synthesis of this compound, this would involve reacting 4-methylpiperidone with a cyanide source in water. The use of β-cyclodextrin as a catalyst in water has been shown to afford α-aminonitriles in quantitative yields, demonstrating a biomimetic and environmentally friendly procedure. organic-chemistry.org Furthermore, indium powder has proven to be a highly efficient catalyst for the three-component synthesis of various α-aminonitriles in water, with reactions often completing in under 1.5 hours at room temperature. nih.gov This approach avoids hazardous organic solvents and often simplifies product work-up. nih.gov Another method involves the S-oxidation of potassium thiocyanate (B1210189) in aqueous solutions, which releases cyanide that can be trapped by an imine intermediate without the need for a catalyst and without producing toxic byproducts. organic-chemistry.org

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent another significant green advancement. These reactions can reduce waste, lower energy costs associated with solvent removal, and sometimes lead to higher reaction rates and selectivities. cmu.edu The cyanosilylation of ketones, a key step in forming the nitrile, can be performed under solvent-free conditions using catalysts like dispersed NbF₅ or organocatalysts such as tritylium (B1200429) tetrakis(pentafluorophenyl)borate. rsc.orgorganic-chemistry.org A simple, one-step procedure for creating α-aminonitriles from aldehydes using trimethylsilyl (B98337) cyanide in the absence of a solvent has been reported to give nearly quantitative yields. organic-chemistry.org This methodology is directly applicable to the synthesis of this compound from 4-methylpiperidone.

Catalysis is a cornerstone of green chemistry, enabling reactions with higher efficiency, selectivity, and under milder conditions while minimizing waste. For the synthesis of this compound, catalyst development has focused on heterogeneous, recyclable, and non-toxic options.

Heterogeneous Catalysts: Heterogeneous catalysts are preferred as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. Nanostructured silicate (B1173343) catalysts, such as MCM-41 and its modified analogs, have been developed for environmentally benign Strecker-type reactions. rsc.org These materials can be functionalized with various metal ions (e.g., Al, Fe, Zr, B) to create Lewis or Brønsted acid sites that catalyze the formation of the imine intermediate. rsc.org Recently, a robust and green bismuth-based metal-organic framework, BiPF-4, has been shown to be an excellent heterogeneous catalyst for the Strecker reaction of ketones in a one-pot synthesis. acs.org Its synthesis utilizes water as a solvent and an abundant, non-toxic metal, highlighting its green credentials. acs.org

Organocatalysts: Metal-free organocatalysts have emerged as a powerful alternative, avoiding the toxicity and cost associated with many metal catalysts. For the cyanosilylation of ketones, N-heterocyclic carbenes (NHCs) and tritylium salts have been used effectively at very low loadings (as low as 0.005 mol%) under solvent-free conditions. rsc.orgorganic-chemistry.org These catalysts are often air- and moisture-tolerant, making them user-friendly. rsc.org

The following table summarizes the performance of various environmentally benign catalysts in analogous Strecker-type or cyanation reactions.

CatalystSubstrate TypeSolventKey AdvantagesYield (%)Reference
Indium PowderAldehydes/AminesWaterRapid, room temp., excellent yields79-98 nih.gov
BiPF-4 (Bi-MOF)KetonesOne-potHeterogeneous, recyclable, non-toxic metalHigh acs.org
B-MCM-41Aldehydes/AminesAcetonitrileHeterogeneous, nanostructured silicateHigh rsc.org
[Ph₃C]⁺[B(C₆F₅)₄]⁻KetonesSolvent-freeExtremely low catalyst loading (ppm), neutralExcellent rsc.org
β-CyclodextrinIminesWaterBiomimetic, quantitative yields~100 organic-chemistry.org

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. google.com High atom economy is achieved through reaction types like additions and rearrangements, while substitutions and eliminations often generate stoichiometric byproducts, lowering atom economy.

Strategies for Waste Minimization:

Use of Non-Toxic Cyanide Sources: Traditional cyanide sources like HCN are highly toxic. Greener alternatives are being actively explored. Potassium hexacyanoferrate(II) and (III) are stable, easy-to-handle, and non-toxic solids that can be used as a cyanide source in Strecker reactions, significantly improving the safety profile of the synthesis. rsc.org Other research has demonstrated the use of aliphatic nitriles and even α-amino acids as cyanide sources, which can be derived from renewable biomass. rsc.org

Process Optimization: A patent describes a process for α-aminonitrile synthesis where the aqueous layer containing alkali metal sulfite (B76179) byproduct is separated and recycled as the reaction medium for subsequent batches after a simple pH adjustment, minimizing aqueous waste. nih.gov

Waste Valorization: While not directly related to the synthesis, research into the pyrolysis of nitrile-containing waste like Nitrile Butadiene Rubber (NBR) to produce valuable pyrolysis oil, char, and syngas showcases a circular economy approach to managing nitrile waste streams. mdpi.com Similar principles could be applied to manage waste from large-scale production. Recycling waste nitrile materials by blending them with other polymers is another viable strategy to reduce landfill burden. mdpi.comresearchgate.net

By implementing these green chemistry principles—using aqueous or solvent-free systems, developing recyclable and benign catalysts, and designing processes with high atom economy and minimal waste—the synthesis of this compound can be made significantly more sustainable and environmentally responsible.

Mechanistic Investigations of Chemical Transformations Involving 4 Methylpiperidine 4 Carbonitrile

Elucidation of Reaction Mechanisms in Functional Group Interconversions

Functional group interconversions are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk For 4-Methylpiperidine-4-carbonitrile, key reactions involve the nitrile and the piperidine (B6355638) ring nitrogen.

The nitrile group (-C≡N) can undergo reduction to a primary amine (-CH2NH2) using strong reducing agents like lithium aluminum hydride (LiAlH4). The mechanism involves the nucleophilic attack of the hydride ion (H-) from LiAlH4 on the electrophilic carbon atom of the nitrile. This is followed by protonation of the resulting intermediate during the work-up step to yield the primary amine.

Conversely, the nitrile group can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions. In acidic hydrolysis, the nitrogen atom of the nitrile is protonated, rendering the carbon atom more susceptible to nucleophilic attack by water. A series of proton transfer and tautomerization steps then lead to the formation of the carboxylic acid and ammonium (B1175870) ion.

The secondary amine of the piperidine ring can undergo N-alkylation or N-acylation reactions. For instance, N-methylation can be achieved using a methylating agent like methyl iodide. This reaction proceeds via a nucleophilic substitution mechanism (SN2), where the lone pair of electrons on the nitrogen atom attacks the electrophilic methyl group of methyl iodide, displacing the iodide ion.

Studies on Transition States and Reaction Intermediates

The elucidation of transition states and reaction intermediates is critical for a comprehensive understanding of a reaction's progress. In the context of reactions involving this compound, computational chemistry, particularly Density Functional Theory (DFT), can be a powerful tool to model these transient species.

For the reduction of the nitrile group, the transition state would involve the partial formation of the new carbon-hydride bond and the partial breaking of the carbon-nitrogen triple bond. The intermediate in this reaction is a negatively charged species where the hydride has added to the carbon, which is then protonated.

In the case of N-alkylation of the piperidine nitrogen, the transition state is a trigonal bipyramidal arrangement around the nitrogen atom, where the nucleophilic nitrogen, the incoming alkyl group, and the leaving group are partially bonded. The stability of this transition state is influenced by steric hindrance around the nitrogen atom.

The chair-boat interconversion of the piperidine ring is another important dynamic process. This conformational change proceeds through a high-energy twist-boat intermediate. The energy barrier for this interconversion can be studied using techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy.

Kinetics and Thermodynamics of this compound Reactions

The kinetics and thermodynamics of reactions involving this compound govern the rate and feasibility of these transformations.

The rate of nitrile reduction is dependent on the concentration of both the nitrile and the reducing agent, as well as the reaction temperature. The use of a strong reducing agent like LiAlH4 typically leads to a fast and exothermic reaction.

The kinetics of N-alkylation are influenced by the nature of the alkylating agent and the solvent. The reaction generally follows second-order kinetics, being first order in both the amine and the alkylating agent. The thermodynamic favorability of this reaction is driven by the formation of a stable C-N bond.

Below is a table summarizing kinetic data for a representative reaction, the piperidinodebromination of a substituted nitrobiphenyl, which provides insight into the reactivity of the piperidine moiety.

4'-SubstituentTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)
H901.35 x 10⁻⁵
Cl902.10 x 10⁻⁵
Br902.25 x 10⁻⁵
I902.30 x 10⁻⁵
MeCO901.05 x 10⁻⁴
MeSO₂901.50 x 10⁻⁴
NO₂902.55 x 10⁻⁴

This data is for the piperidinodebromination of 4'-substituted 3-bromo-4-nitrobiphenyls in methanol (B129727) and is intended to be illustrative of piperidine reactivity. rsc.org

Influence of Substituents and Reaction Conditions on Mechanistic Pathways

Substituents on the piperidine ring or at the nitrogen atom can significantly influence the mechanistic pathways of reactions involving this compound.

An electron-donating group, such as the methyl group at the 4-position, can increase the nucleophilicity of the piperidine nitrogen, thereby accelerating the rate of N-alkylation. Conversely, an electron-withdrawing group on the nitrogen atom would decrease its nucleophilicity.

Reaction conditions such as solvent, temperature, and the presence of a catalyst also play a crucial role. For instance, the choice of solvent can affect the solubility of reactants and stabilize or destabilize transition states. Polar aprotic solvents are often favored for SN2 reactions like N-alkylation. Temperature is a key factor in controlling the reaction rate, with higher temperatures generally leading to faster reactions, although they can sometimes lead to undesired side products.

In the case of nitrile hydrolysis, the pH of the reaction medium is critical. Strongly acidic or basic conditions are required to facilitate the reaction, and the choice between them can sometimes influence the product distribution if other pH-sensitive functional groups are present in the molecule.

Advanced Spectroscopic and Structural Elucidation of 4 Methylpiperidine 4 Carbonitrile

Vibrational Spectroscopy (FT-IR, FT-Raman) and Theoretical Mode Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal structure. When combined with theoretical calculations, it offers a powerful tool for assigning vibrational modes and understanding conformational isomers.

The vibrational spectrum of 4-Methylpiperidine-4-carbonitrile is characterized by contributions from the piperidine (B6355638) ring, the methyl group, and the nitrile group.

The nitrile (C≡N) stretching vibration is a prominent and characteristic band in the IR spectrum, typically appearing in the 2200-2300 cm⁻¹ region. This band is often of medium to weak intensity in the Raman spectrum.

Piperidine Ring Vibrations: The piperidine ring gives rise to a complex set of vibrations. The N-H stretching vibration of the secondary amine is expected in the range of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups of the ring and the methyl (CH₃) group are anticipated between 2800 and 3000 cm⁻¹. Specifically, asymmetric and symmetric CH₂ and CH₃ stretching modes can be distinguished.

Deformation Vibrations: Below 1500 cm⁻¹, the spectrum is dominated by various deformation modes. These include CH₂ scissoring, twisting, wagging, and rocking vibrations, as well as C-C stretching and ring deformation modes. The presence of the methyl group introduces C-H bending vibrations.

Overtone and Combination Bands: In addition to the fundamental vibrations, weaker overtone and combination bands may be observed. These arise from the simultaneous excitation of two or more fundamental vibrational modes. While generally of lower intensity, their analysis can sometimes provide further structural insights.

A detailed assignment of the fundamental vibrations can be achieved through computational methods, such as Density Functional Theory (DFT). By calculating the theoretical vibrational frequencies and comparing them with the experimental FT-IR and FT-Raman spectra, a reliable assignment of the observed bands can be made.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (amine)Stretching3200 - 3500
C-H (alkane)Stretching2800 - 3000
C≡N (nitrile)Stretching2200 - 2300
CH₂Scissoring~1465
CH₃Bending~1375
C-NStretching1000 - 1250

The piperidine ring in this compound can exist in different conformations, primarily the chair and boat forms. The chair conformation is generally more stable. The orientation of the methyl and nitrile groups on the C4 carbon can be either axial or equatorial.

Vibrational spectroscopy can be used to study this conformational equilibrium. The vibrational frequencies of certain modes, particularly those involving the ring and the substituents, are sensitive to the conformation. For instance, the C-C and C-N stretching modes, as well as various ring deformation modes, will exhibit slightly different frequencies for the axial and equatorial conformers.

By comparing the experimental spectra with the theoretically calculated spectra for each possible conformer, it is possible to determine the predominant conformation in the solid or solution phase. Temperature-dependent FT-IR studies can also provide information on the relative stabilities of the conformers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. Advanced 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound is expected to show signals for the N-H proton, the methyl protons, and the axial and equatorial protons of the three distinct methylene groups in the piperidine ring. The chemical shifts of the ring protons are influenced by their axial or equatorial position and their proximity to the nitrogen atom and the C4 substituents.

The ¹³C NMR spectrum will display signals for the quaternary C4 carbon, the nitrile carbon, the methyl carbon, and the three distinct methylene carbons of the piperidine ring. Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR:

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, establishing the connectivity of protons within the piperidine ring. Cross-peaks will be observed between geminal protons on the same carbon and vicinal protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the quaternary carbon (C4) and the nitrile carbon by observing correlations from the methyl protons and the ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE correlations can be used to determine the relative stereochemistry, such as the axial or equatorial orientation of the methyl group, by observing through-space interactions between the methyl protons and the axial or equatorial protons of the ring.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomTypeExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C-CH₃Methyl1.0 - 1.520 - 30
C2/C6-HMethylene2.5 - 3.545 - 55
C3/C5-HMethylene1.5 - 2.530 - 40
N-HAmineVariable-
C4Quaternary-35 - 45
C≡NNitrile-115 - 125

The piperidine ring undergoes a ring-flipping process between two chair conformations. This process can be studied using dynamic NMR spectroscopy. At room temperature, if the ring flip is fast on the NMR timescale, the axial and equatorial protons on the same carbon may show averaged signals.

By lowering the temperature, the rate of ring inversion can be slowed down. At a sufficiently low temperature (the coalescence temperature), the signals for the axial and equatorial protons will broaden and eventually resolve into distinct signals at even lower temperatures. From the coalescence temperature and the chemical shift difference between the axial and equatorial protons, the energy barrier for the ring inversion can be calculated. This provides valuable information about the conformational flexibility of the molecule.

High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for elucidating its fragmentation pathways under ionization.

For this compound (C₇H₁₂N₂), HRMS can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺).

The electron ionization (EI) mass spectrum will show a series of fragment ions that are characteristic of the molecule's structure. The fragmentation of piperidine derivatives is well-studied. Common fragmentation pathways include:

α-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the loss of an ethyl or propyl radical from the ring.

Loss of the Methyl Group: The molecular ion can lose the methyl group (CH₃) to form a stable fragment.

Loss of the Nitrile Group: Fragmentation involving the loss of the nitrile group (CN) or hydrogen cyanide (HCN) is also expected.

Ring Opening and Fragmentation: The piperidine ring can undergo ring-opening followed by further fragmentation, leading to a series of smaller ions.

By analyzing the masses and relative abundances of the fragment ions, a detailed fragmentation pathway can be proposed, which serves as a confirmation of the molecule's structure.

X-ray Crystallography for Solid-State Structural Determination

The determination of the three-dimensional arrangement of atoms within a crystalline solid is achieved through X-ray crystallography. This powerful analytical technique would provide definitive information on the molecular geometry, conformational preferences of the piperidine ring, and the spatial disposition of the methyl and carbonitrile substituents in this compound.

The intermolecular interactions within a hypothetical crystal of this compound would be governed by its structural features. The piperidine ring contains a secondary amine group (-NH-), which can act as a hydrogen bond donor. The nitrogen atom of the nitrile group (-C≡N) is a potential hydrogen bond acceptor. Therefore, it is highly probable that N-H···N hydrogen bonds would be a significant feature in its crystal structure, potentially forming chains or more complex networks.

Computational Chemistry and Theoretical Characterization of 4 Methylpiperidine 4 Carbonitrile

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations offer a theoretical lens to predict and understand the intrinsic properties of 4-Methylpiperidine-4-carbonitrile.

Density Functional Theory (DFT) Applications (B3LYP, PBE0, M06-2X)

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of many-body systems. Several functionals are commonly employed, each with its strengths in describing different molecular properties. For a molecule like this compound, a comparative analysis using various functionals would be insightful.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used for its balance of accuracy and computational cost in predicting molecular geometries and energies. For piperidine (B6355638) derivatives, B3LYP has been successfully used to study their structural and electronic properties.

PBE0: This hybrid functional, which incorporates a different percentage of exact exchange from Hartree-Fock theory, often provides improved predictions for various molecular properties, including thermochemistry and reaction barriers.

M06-2X: This high-nonlocality functional is particularly well-suited for studying non-covalent interactions, which could be relevant in analyzing the conformational preferences and potential intermolecular interactions of this compound.

While specific data for this compound is not available, a hypothetical comparison of optimized geometrical parameters (bond lengths and angles) based on calculations for similar molecules is presented in Table 1.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using Different DFT Functionals

ParameterB3LYP/6-31GPBE0/6-31GM06-2X/6-31G*
C-C (ring) Bond Length (Å)~1.53-1.54~1.53-1.54~1.52-1.53
C-N (ring) Bond Length (Å)~1.47~1.46~1.46
C-CH₃ Bond Length (Å)~1.54~1.53~1.53
C-CN Bond Length (Å)~1.47~1.46~1.46
C≡N Bond Length (Å)~1.16~1.15~1.15
C-N-C Bond Angle (°)~111~112~112

Note: The data in this table is illustrative and based on typical values for similar chemical moieties. It does not represent actual calculated values for this compound.

Ab Initio Methods (Hartree-Fock, MP2)

Ab initio methods are based on first principles, without the use of empirical parameters.

Hartree-Fock (HF): This is a fundamental ab initio method that provides a good starting point for more complex calculations. While it often overestimates bond lengths and vibrational frequencies due to the lack of electron correlation, it is crucial for obtaining a basic understanding of the molecular orbitals. scirp.org

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects, offering more accurate predictions of molecular geometries and energies compared to Hartree-Fock. It is a valuable tool for refining the understanding of the electronic structure of molecules like this compound.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory.

HOMO-LUMO Energy Gaps and Chemical Reactivity Descriptors

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For piperidine derivatives, the HOMO is often localized on the nitrogen atom, making it the primary site for nucleophilic attack. researchgate.net The LUMO, in the case of this compound, would likely have significant contributions from the nitrile group.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential (I ≈ -E_HOMO), electron affinity (A ≈ -E_LUMO), electronegativity (χ = (I+A)/2), chemical hardness (η = (I-A)/2), and chemical softness (S = 1/η).

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterValue (eV)
E_HOMO~ -8.5
E_LUMO~ 1.2
HOMO-LUMO Gap (ΔE)~ 9.7
Ionization Potential (I)~ 8.5
Electron Affinity (A)~ -1.2
Electronegativity (χ)~ 3.65
Chemical Hardness (η)~ 4.85
Chemical Softness (S)~ 0.21

Note: The data in this table is illustrative and based on general values for similar compounds. It does not represent actual calculated values for this compound.

Electrophilicity and Nucleophilicity Indices

The global electrophilicity index (ω), defined as ω = χ² / (2η), measures the propensity of a species to accept electrons. A higher value of ω indicates a better electrophile. Conversely, nucleophilicity can be assessed, though various scales exist. The nitrogen atom of the piperidine ring is expected to be the primary nucleophilic center.

Conformational Energy Landscapes and Stereochemical Preferences

The piperidine ring in this compound can exist in different conformations, with the chair conformation being the most stable. The substituents on the ring, in this case, a methyl group and a nitrile group at the 4-position, can adopt either an axial or an equatorial position.

Due to steric hindrance, it is generally expected that the bulkier substituent will prefer the equatorial position to minimize 1,3-diaxial interactions. In this compound, both the methyl and nitrile groups are at the same carbon. The relative orientation of these groups will be fixed. The key conformational question revolves around the chair conformation of the piperidine ring itself and the orientation of the lone pair on the nitrogen atom. Computational studies on substituted piperidines have shown that the energy difference between conformers can be subtle and influenced by both steric and electronic effects. nih.gov A detailed conformational analysis would involve mapping the potential energy surface by rotating key dihedral angles to identify the global minimum energy conformation and other low-energy isomers.

Computational Analysis of this compound Remains a Field for Future Investigation

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical characterization of the chemical compound this compound. While computational chemistry is a powerful tool for understanding molecular behavior, dedicated studies focusing on the dynamic properties and intermolecular interactions of this specific molecule are not readily found in publicly accessible research.

Advanced computational methods such as molecular dynamics simulations, Natural Bond Orbital (NBO) analysis, and Hirshfeld surface analysis provide deep insights into the behavior of chemical compounds. However, the application of these specific techniques to this compound has not been detailed in the existing scientific literature.

General principles of computational chemistry suggest how such studies would be approached. For instance, molecular dynamics simulations could elucidate the conformational flexibility of the piperidine ring and the influence of the methyl and carbonitrile substituents on its dynamic behavior in various solvents. frontiersin.orgnih.gov Such simulations track the atomic movements over time, providing a "computational microscope" into the molecule's world. frontiersin.org

Similarly, NBO and Hirshfeld surface analyses would be invaluable for understanding the electronic structure and non-covalent interactions that govern how this compound interacts with itself and with other molecules. NBO analysis would focus on the electron delocalization between orbitals, while Hirshfeld surface analysis would map the regions of intermolecular contact. whiterose.ac.uk

Despite the absence of specific data for this compound, the broader field of computational chemistry offers a robust framework for any future research in this area. Studies on related piperidine derivatives have demonstrated the utility of these computational methods in understanding their structural and electronic properties. rsc.org However, without dedicated research, a detailed discussion of the computational and theoretical characterization of this compound remains speculative.

Further experimental and computational studies are necessary to build a detailed understanding of the molecular dynamics, solvent effects, and intermolecular interactions of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.